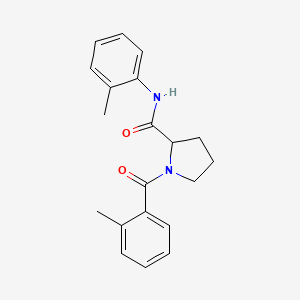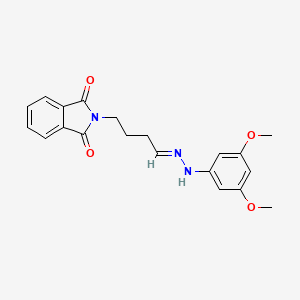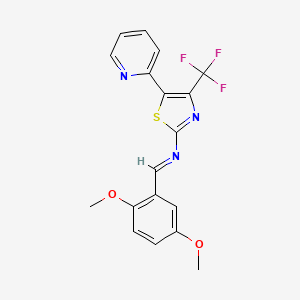![molecular formula C20H28N2O B6022726 N-[1-(3-phenylpropyl)-3-piperidinyl]-1-cyclopentene-1-carboxamide](/img/structure/B6022726.png)
N-[1-(3-phenylpropyl)-3-piperidinyl]-1-cyclopentene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-phenylpropyl)-3-piperidinyl]-1-cyclopentene-1-carboxamide, also known as CPP-109, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP-109 is a derivative of the naturally occurring compound, GABA, which is an inhibitory neurotransmitter that plays a critical role in the central nervous system.
Mécanisme D'action
N-[1-(3-phenylpropyl)-3-piperidinyl]-1-cyclopentene-1-carboxamide works by inhibiting the activity of GABA transaminase, which is responsible for the breakdown of GABA in the brain. This inhibition leads to an increase in the levels of GABA, which in turn can produce a calming effect on the brain and reduce the symptoms of addiction and other psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can increase the levels of GABA in the brain, which can produce a calming effect and reduce the symptoms of addiction and other psychiatric disorders. This compound has also been shown to have anxiolytic and anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[1-(3-phenylpropyl)-3-piperidinyl]-1-cyclopentene-1-carboxamide in lab experiments is that it has a well-defined mechanism of action and a known pharmacological profile. This makes it easier to design experiments and interpret the results. However, one limitation of using this compound in lab experiments is that it can be difficult to obtain and is relatively expensive.
Orientations Futures
There are a number of potential future directions for research on N-[1-(3-phenylpropyl)-3-piperidinyl]-1-cyclopentene-1-carboxamide. One area of research could focus on developing new derivatives of this compound that have improved pharmacological properties. Another area of research could focus on investigating the potential therapeutic applications of this compound in the treatment of other psychiatric disorders, such as anxiety and depression. Additionally, research could be conducted to investigate the long-term effects of this compound on the brain and its potential for addiction.
Méthodes De Synthèse
N-[1-(3-phenylpropyl)-3-piperidinyl]-1-cyclopentene-1-carboxamide is synthesized by the reaction of 1-cyclopentene-1-carboxylic acid with 1-(3-phenylpropyl)piperidine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography.
Applications De Recherche Scientifique
N-[1-(3-phenylpropyl)-3-piperidinyl]-1-cyclopentene-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of addiction and other psychiatric disorders. Studies have shown that this compound can effectively inhibit the activity of the enzyme, GABA transaminase, which is responsible for the breakdown of GABA in the brain. This inhibition leads to an increase in the levels of GABA, which in turn can produce a calming effect on the brain and reduce the symptoms of addiction and other psychiatric disorders.
Propriétés
IUPAC Name |
N-[1-(3-phenylpropyl)piperidin-3-yl]cyclopentene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c23-20(18-11-4-5-12-18)21-19-13-7-15-22(16-19)14-6-10-17-8-2-1-3-9-17/h1-3,8-9,11,19H,4-7,10,12-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPNXNXEKGKAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C(=O)NC2CCCN(C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6022648.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-iodobenzohydrazide](/img/structure/B6022654.png)
![1-(2-methoxyethyl)-6-oxo-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6022658.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-methyl-N-(tetrahydro-2-furanylmethyl)-3-furamide](/img/structure/B6022668.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine](/img/structure/B6022669.png)


![ethyl 4-(1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)butanoate](/img/structure/B6022682.png)


![2-methoxyethyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B6022715.png)
![2-[(3,4-diethoxyphenyl)acetyl]-3-(methylamino)cyclohex-2-en-1-one](/img/structure/B6022720.png)
![1-{2-[7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6022740.png)
![1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6022746.png)